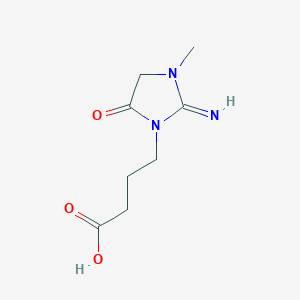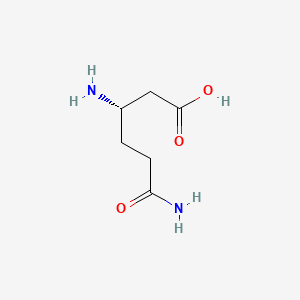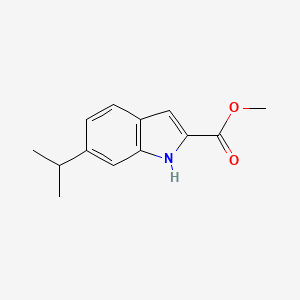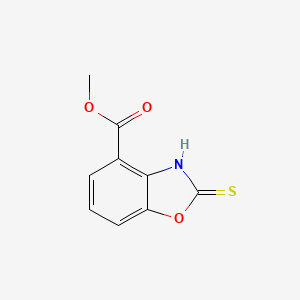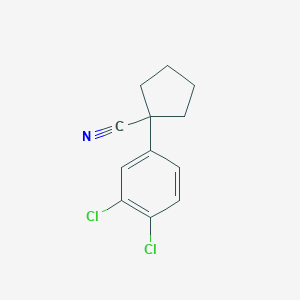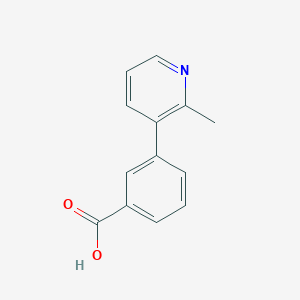![molecular formula C21H23NO5 B3116018 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid CAS No. 2137146-08-6](/img/structure/B3116018.png)
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid
描述
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
作用机制
Target of Action
Fmoc-Ser(iPr)-OH, also known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propan-2-yloxypropanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide .
Mode of Action
Fmoc-Ser(iPr)-OH operates through a mechanism known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group in the compound acts as a temporary protecting group for the amino group during peptide synthesis . It is removed under basic conditions, allowing the free amino group to participate in the formation of peptide bonds .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which are crucial for the structure and function of peptides . The compound’s role in this pathway is facilitated by its Fmoc group, which protects the amino group during the synthesis process .
Result of Action
The result of Fmoc-Ser(iPr)-OH’s action is the successful synthesis of peptides with the desired amino acid sequence . The compound’s role in peptide synthesis contributes to the production of peptides for various applications, including research and drug development .
Action Environment
The action of Fmoc-Ser(iPr)-OH is influenced by several environmental factors. The pH of the environment is crucial, as the removal of the Fmoc group requires basic conditions . Additionally, the compound’s action can be influenced by the presence of other reagents and the temperature of the environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Etherification: The hydroxyl group is converted to an isopropyl ether using isopropyl bromide and a base like potassium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Substitution: The isopropyl ether group can be substituted with other groups using nucleophilic substitution reactions.
Coupling: The compound can be coupled with other amino acids or peptides using peptide coupling reagents.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Coupling: DCC and HOBt in anhydrous conditions.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Peptides: Coupling reactions yield peptides or peptide derivatives.
科学研究应用
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides due to its ability to protect amino groups.
Bioconjugation: Used in the preparation of bioconjugates for drug delivery and diagnostic applications.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Material Science: Utilized in the synthesis of peptide-based materials for various industrial applications.
相似化合物的比较
Similar Compounds
(2S)-2-({[(tert-Butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid: Similar structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methoxy)propanoic acid: Similar structure but with a methoxy group instead of an isopropyl ether.
Uniqueness
Fmoc Group: The use of the Fmoc group provides unique advantages in peptide synthesis, such as ease of removal under mild conditions.
Isopropyl Ether: The isopropyl ether group offers steric protection and can be selectively modified.
This compound’s unique combination of protecting groups and functional groups makes it highly valuable in synthetic chemistry, particularly in the field of peptide synthesis.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propan-2-yloxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-13(2)26-12-19(20(23)24)22-21(25)27-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMLYNGIRFCASH-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


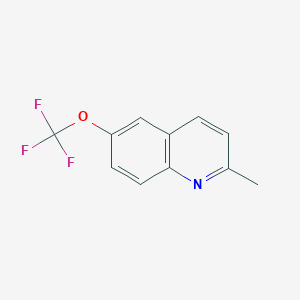
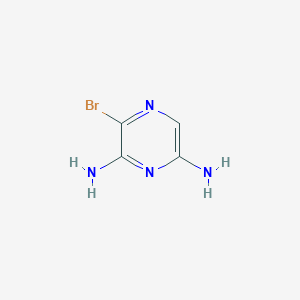
![8-Fluorodibenzo[b,d]furan-4-ol](/img/structure/B3115959.png)
![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B3115966.png)
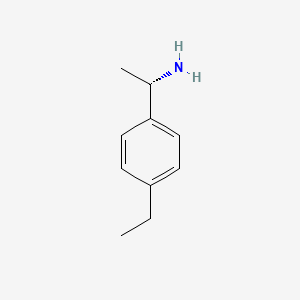
![2-(Benzo[d]isothiazol-3-ylamino)ethanol](/img/structure/B3115981.png)
